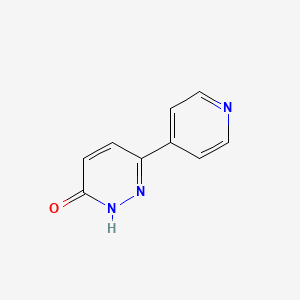

3-Trifluoromethylbenzamidine hydrochloride

Übersicht

Beschreibung

3-Trifluoromethylbenzamidine hydrochloride, or 3-TFMBH, is a synthetic organic compound used for a variety of laboratory applications. It is a white crystalline solid that is soluble in water and other organic solvents. 3-TFMBH has a molecular weight of 291.84 g/mol and a melting point of 143-145°C. It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

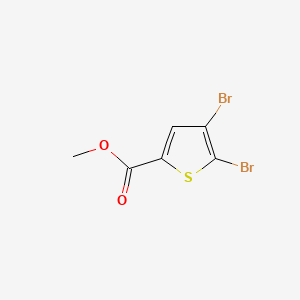

One of the notable applications of derivatives similar to 3-Trifluoromethylbenzamidine hydrochloride is in the field of corrosion inhibition. Fouda et al. (2020) investigated the effectiveness of methoxy-substituted phenylthienyl benzamidines, which share functional groups with this compound, as corrosion inhibitors for carbon steel in a hydrochloric acid medium. These compounds demonstrated significant inhibition efficiency, with one derivative reaching up to 95% efficiency at certain concentrations. The study highlights the potential of benzamidine derivatives in protecting metals against corrosion, suggesting a similar application could be explored for this compound (Fouda, Nawar, Ismail, Zaher, & Abousalem, 2020).

Synthesis and Structural Analysis

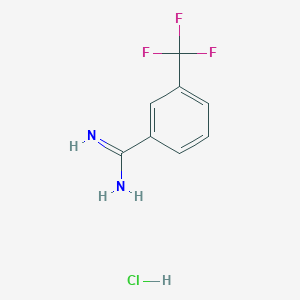

Research by Boere, Roemmele, and Yu (2011) on unsymmetrical 1λ3-1,2,4,6-thiatriazinyls with aryl and trifluoromethyl substituents provides a general synthetic route and structural insights into compounds containing trifluoromethyl groups. These compounds exhibited interesting electronic properties and structural characteristics in the solid state, underlining the importance of trifluoromethyl groups in modifying chemical behavior and stability. This study suggests the synthetic versatility and structural significance of trifluoromethyl derivatives, potentially including this compound (Boere, Roemmele, & Yu, 2011).

Fluorine-based Materials

The research into fluorine-based materials, such as the study by Salam, Lucia, and Jameel (2015), explores the creation and characterization of surface fluorinated cellulose nanocrystals. This study demonstrates the enhanced hydrophobic and oleophobic properties of materials after surface fluorination, pointing to the broad potential of fluorine-containing compounds in creating materials with specific surface energy characteristics. The inclusion of fluorine atoms significantly alters the interaction of materials with their environment, suggesting that this compound could find applications in material science, especially in modifying surface properties (Salam, Lucia, & Jameel, 2015).

Safety and Hazards

Zukünftige Richtungen

Trifluoromethyl group-containing compounds have seen enormous growth in their incorporation into organic motifs over the last decade . This is due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides . The comprehensive coverage on this topic is expected to enrich the community towards further improvements in the field of trifluoromethylation reactions, in turn improving the propensity towards further development of agrochemical drugs .

Wirkmechanismus

Target of Action

It is known that the compound is used in organic synthesis as an aminating agent . It can serve as a precursor for protease inhibitors, which are used to study the structure and function of proteins .

Mode of Action

As an aminating agent, it likely interacts with its targets by introducing an amino group (-NH2) into the molecular structure of the target compound . This can result in changes to the target’s chemical properties and biological activity.

Biochemical Pathways

As a precursor for protease inhibitors, it may indirectly influence the biochemical pathways involving these proteins .

Result of Action

As a precursor for protease inhibitors, it may contribute to the inhibition of protease activity, which can have various effects depending on the specific protease and biological context .

Action Environment

It is known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c .

Biochemische Analyse

Biochemical Properties

3-Trifluoromethylbenzamidine hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of serine proteases. It interacts with enzymes such as trypsin and thrombin, forming stable complexes that inhibit their activity . This interaction is crucial for studying the mechanisms of enzyme inhibition and for developing therapeutic agents targeting proteases.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the proliferation of cancer cells by interfering with the signaling pathways that regulate cell growth and division . Additionally, it affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits serine proteases by binding to their active sites, preventing substrate access and subsequent enzymatic activity . This inhibition can lead to changes in gene expression, as the downstream effects of protease activity are disrupted. Additionally, it may activate or inhibit other enzymes involved in cellular processes, further influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in cellular function. These temporal effects are important for understanding the long-term implications of using this compound in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits target enzymes without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels . For example, its inhibition of serine proteases can alter the balance of proteolytic activity, impacting protein turnover and cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as tissue permeability, binding affinity, and cellular uptake mechanisms.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the cytoplasm or nucleus, where it can interact with target enzymes and influence cellular processes. Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its use in research and therapeutic applications.

Eigenschaften

IUPAC Name |

3-(trifluoromethyl)benzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2.ClH/c9-8(10,11)6-3-1-2-5(4-6)7(12)13;/h1-4H,(H3,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRWQLKZLTWPEBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369638 | |

| Record name | 3-(Trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62980-03-4 | |

| Record name | 3-(Trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1301511.png)

![2-((Z)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)-1-hydrazinecarbothioamide](/img/structure/B1301517.png)

![2-[(E)-(4-nitrophenyl)methylidene]-N-(4-pyridinyl)-1-hydrazinecarboxamide](/img/structure/B1301526.png)